molecular formula C13H10N2O4 B2562088 N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide CAS No. 2034563-06-7

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2562088
CAS No.: 2034563-06-7
M. Wt: 258.233
InChI Key: RLSDVLCCVFGPOS-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide is a compound that combines the structural features of bifuran and isoxazole. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

For the specific synthesis of N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide, the bifuran moiety can be introduced through a coupling reaction with the isoxazole derivative. The reaction conditions typically involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of organocatalysts and environmentally friendly reaction conditions to achieve high yields and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.

    Reduction: The nitro group in isoxazole derivatives can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the isoxazole ring, leading to the formation of various substituted isoxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to achieve the desired products.

Major Products

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The bifuran moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide lies in the combination of the bifuran and isoxazole moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(12-5-6-15-19-12)14-8-9-3-4-11(18-9)10-2-1-7-17-10/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSDVLCCVFGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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